Carboxy-pyridostatin
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Overview
Description
Carboxy-pyridostatin is a derivative of pyridostatin, a synthetic small molecule known for its ability to stabilize G-quadruplex structures. These structures are four-stranded DNA or RNA configurations that play crucial roles in various biological processes. This compound exhibits high molecular specificity for RNA over DNA G-quadruplexes, making it a valuable tool in molecular biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxy-pyridostatin is synthesized through a series of chemical reactions involving the modification of the pyridostatin scaffold. The synthesis typically involves the introduction of a carboxyl group to the pyridostatin molecule. This process includes steps such as amide bond formation, aromatic ring substitutions, and carboxylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carboxy-pyridostatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its chemical properties.
Substitution: Aromatic substitution reactions can introduce different substituents to the pyridostatin scaffold, enhancing its specificity and binding affinity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide and acetonitrile. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different binding affinities and specificities for G-quadruplex structures, making them useful for different applications in research and medicine .
Scientific Research Applications
Carboxy-pyridostatin has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study G-quadruplex structures and their interactions with other molecules.
Biology: Helps in understanding the role of G-quadruplexes in gene regulation, replication, and cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders by targeting G-quadruplex structures in telomeres and oncogenes.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting G-quadruplex structures .
Mechanism of Action
Carboxy-pyridostatin exerts its effects by specifically binding to G-quadruplex structures in RNA and DNA. The compound’s rigid aromatic rings and flexible amide bonds allow it to adaptively match with G-tetrad planes, enhancing π-π stacking interactions. The aliphatic amine side chains interact with the phosphate backbone via hydrogen bonding and electrostatic interactions, increasing the compound’s affinity for G-quadruplexes. This binding disrupts the normal function of telomeres and oncogenes, leading to telomere dysfunction and potential therapeutic effects .
Comparison with Similar Compounds
Carboxy-pyridostatin is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:
Pyridostatin: The parent compound, known for its general affinity for both RNA and DNA G-quadruplexes.
PyPDS: A derivative with structural modifications that enhance its binding specificity and affinity for G-quadruplexes.
Other G-quadruplex ligands: Various synthetic molecules designed to stabilize G-quadruplex structures, each with unique binding properties and specificities
This compound stands out due to its selective binding to RNA G-quadruplexes, making it a valuable tool for studying RNA biology and developing RNA-targeted therapies.
Properties
IUPAC Name |
3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTDQPSVSXRGLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N10O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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